molecular formula C7H13ClFNO2 B1472973 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 1956309-76-4

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1472973
CAS No.: 1956309-76-4
M. Wt: 197.63 g/mol
InChI Key: RMGWXQCGBXWRME-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13ClFNO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 4-methylpiperidine with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the piperidine ring, followed by methylation and fluorination steps. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity
Research indicates that derivatives of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride may possess antiviral properties. For instance, studies on related compounds have shown efficacy against alphaviruses, suggesting that modifications to the piperidine structure can enhance antiviral activity and metabolic stability .

1.2 Neurological Applications
The compound has been investigated for its potential in treating neurological disorders, particularly through modulation of serotonin receptors. It has been linked to the activation of 5-HT1F receptors, which are implicated in migraine treatment without the vasoconstrictive side effects associated with other migraine medications . This makes it a candidate for developing new therapies for conditions such as migraines and other serotonin-related disorders.

Synthesis and Stability

3.1 Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of transfer hydrogenation conditions to convert piperidine derivatives into the desired compound . These methods ensure high yield and purity, which are crucial for pharmaceutical applications.

3.2 Stability Concerns
Stability studies have shown that while the solid form exhibits acceptable stability at elevated temperatures, significant decomposition can occur in solution under physiological conditions (e.g., pH 7.4 at 50 °C) after prolonged exposure . This highlights the need for careful formulation strategies when developing therapeutic applications.

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated derivatives against alphavirusesShowed promising antiviral properties with modifications enhancing stability
Neurological StudyExamined receptor activation for migraine treatmentDemonstrated potential for treating migraines via 5-HT1F receptor activation without vasoconstriction
Stability AnalysisAssessed decomposition in physiological conditionsFound significant degradation over time, necessitating formulation considerations

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4-methylpiperidine hydrochloride
  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride
  • 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride

Uniqueness

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both a fluorine atom and a carboxylic acid group on the piperidine ring. This combination of functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is a synthetic compound with a unique structure characterized by a piperidine ring, a fluorine atom, and a carboxylic acid functional group. Its molecular formula is C7H14ClFNO2C_7H_{14}ClFNO_2 with a molecular weight of approximately 179.65 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and interactions with various biological systems.

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Atom : Enhances binding affinity to specific enzymes or receptors, potentially altering their activity.
  • Carboxylic Acid Group : Participates in hydrogen bonding, which can influence the compound's interaction with biological targets.

These properties suggest that the compound may act as an inhibitor or modulator of certain biological pathways, although detailed studies are still required to elucidate its precise mechanisms.

Biological Activity and Applications

Research indicates that this compound has several potential applications:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

CompoundUnique Features
4-Fluoro-4-methylpiperidine hydrochlorideLacks carboxylic acid group
1-Ethylpiperidine-4-carboxylic acid hydrochlorideDifferent alkyl substitution at nitrogen
1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochlorideVarying positions of the carboxylic acid group

The presence of both a fluorine atom and a carboxylic acid group in this compound imparts distinct chemical and biological properties that may enhance its effectiveness in various applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antiplasmodial Activity : A study on related quinoline derivatives highlighted the need for new chemotypes in malaria treatment. While not directly related, insights from these findings emphasize the importance of developing novel compounds with unique mechanisms of action against pathogens .
  • Neuroactive Properties : Research on piperidine derivatives has shown potential neuroactive effects, suggesting that modifications in the piperidine structure can lead to significant changes in biological activity .
  • Antimicrobial Studies : A review on β-amino acid heterocycles indicated that derivatives containing piperidine structures often exhibit antiviral and antibacterial activities. This suggests that further exploration of this compound could reveal similar properties .

Properties

IUPAC Name

4-fluoro-1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGWXQCGBXWRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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